molecular formula C17H16FNO B5607675 [3-fluoro-4-(1-pyrrolidinyl)phenyl](phenyl)methanone

[3-fluoro-4-(1-pyrrolidinyl)phenyl](phenyl)methanone

Cat. No.: B5607675
M. Wt: 269.31 g/mol
InChI Key: YXAFUTQALHEPGQ-UHFFFAOYSA-N
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Description

3-fluoro-4-(1-pyrrolidinyl)phenylmethanone: is a synthetic organic compound that features a pyrrolidine ring attached to a fluorophenyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(1-pyrrolidinyl)phenylmethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Phenylmethanone Moiety: The final step involves the coupling of the fluorophenylpyrrolidine intermediate with a benzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of 3-fluoro-4-(1-pyrrolidinyl)phenylmethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: 3-fluoro-4-(1-pyrrolidinyl)phenylmethanone serves as a building block for the synthesis of novel compounds with potential biological activity.

Biology and Medicine:

    Drug Discovery: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1-pyrrolidinyl)phenylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and fluorophenyl group contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-chloro-4-(1-pyrrolidinyl)phenylmethanone
  • 3-methyl-4-(1-pyrrolidinyl)phenylmethanone

Comparison:

  • Uniqueness: The presence of the fluorine atom in 3-fluoro-4-(1-pyrrolidinyl)phenylmethanone enhances its lipophilicity and metabolic stability compared to its chloro and methyl analogs.
  • Biological Activity: The fluorinated compound may exhibit different binding affinities and selectivities due to the electronic effects of the fluorine atom.

Properties

IUPAC Name

(3-fluoro-4-pyrrolidin-1-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFUTQALHEPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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